N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Description
N-(4-bromo-3-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18BrN5O2S and its molecular weight is 472.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One study highlights the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, including compounds structurally related to the specified chemical, showcasing their potential as antimicrobial agents. These derivatives demonstrated significant activity against Candida albicans and Staphylococcus aureus, with specific compounds showing high potency in preliminary antimicrobial testing. This suggests their potential application in developing treatments against microbial infections (Soliman et al., 2009).
Synthesis and Characterization of Novel Derivatives
Research efforts have been directed towards synthesizing novel derivatives of tetrahydrobenzothienopyrimidine and triazolopyrimidine, aiming to explore their chemical properties and potential applications in scientific research. For instance, studies have reported on the facile synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, highlighting a step towards innovative heterocyclic compounds that may have various scientific applications (Nagaraju et al., 2013).
Potential Antiasthma Agents
Another study focused on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were identified as mediator release inhibitors in a human basophil histamine release assay, suggesting their applicability in asthma research and potential therapeutic use in managing asthma symptoms (Medwid et al., 1990).
Synthesis and Electronic Aspects
The synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives have also been a subject of interest. Research in this area aims to understand the complex π-electron delocalization effects within these compounds, which could be fundamental for developing materials or drugs with specific electronic properties (Gajda et al., 2015).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2S/c1-11-8-12(6-7-14(11)21)23-16(27)9-26-20(28)25-10-22-19-17(18(25)24-26)13-4-2-3-5-15(13)29-19/h6-8,10H,2-5,9H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVZVJSUSXPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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